molecular formula C19H16N2O5 B11208282 N-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11208282
M. Wt: 352.3 g/mol
InChI Key: PKBZAFREHDKZDS-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole moiety, which is known for its presence in many bioactive molecules, and a quinoline carboxamide structure, which is often associated with pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Quinoline Synthesis: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Coupling Reaction: The benzodioxole moiety is then coupled with the quinoline derivative using a suitable coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group in the quinoline ring can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it could modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-METHYLPROPANAMIDO)BENZAMIDE: Shares the benzodioxole moiety but differs in the amide linkage.

    1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: Contains the benzodioxole structure and exhibits similar biological activities.

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXAMIDE is unique due to its specific combination of the benzodioxole and quinoline carboxamide structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C19H16N2O5/c1-21-13-5-3-2-4-12(13)17(22)16(19(21)24)18(23)20-9-11-6-7-14-15(8-11)26-10-25-14/h2-8,22H,9-10H2,1H3,(H,20,23)

InChI Key

PKBZAFREHDKZDS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC4=C(C=C3)OCO4)O

Origin of Product

United States

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